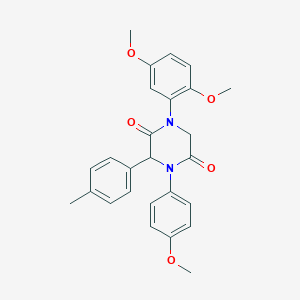
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)-2,5-piperazinedione is a chemical compound that belongs to the family of piperazine derivatives. It is commonly referred to as "DMMDA-2" and is known for its psychoactive properties. DMMDA-2 is a potent hallucinogen that has been the subject of scientific research for several decades.
Wirkmechanismus
DMMDA-2 is a potent agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of events that ultimately result in the profound changes in perception and thought processes that are characteristic of hallucinogenic experiences. The exact mechanism of action of DMMDA-2 is not fully understood, but it is believed to involve the modulation of various neurotransmitters and neural circuits in the brain.
Biochemical and Physiological Effects
DMMDA-2 produces a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also alters the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. DMMDA-2 has been shown to produce profound changes in perception, mood, and thought processes, including altered visual and auditory perception, changes in mood and emotions, and altered thought processes.
Vorteile Und Einschränkungen Für Laborexperimente
DMMDA-2 has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the serotonin 5-HT2A receptor, making it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, its psychoactive properties also make it difficult to use in certain types of experiments, as it can produce confounding effects on behavior and cognition.
Zukünftige Richtungen
There are several future directions for research on DMMDA-2. One area of interest is the potential therapeutic applications of hallucinogens in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of more selective and potent agonists of the serotonin 5-HT2A receptor, which could be useful tools for investigating the role of this receptor in various physiological and pathological processes. Additionally, further research is needed to fully understand the mechanism of action of DMMDA-2 and other hallucinogens, as well as their effects on the brain and body.
Conclusion
In conclusion, DMMDA-2 is a potent hallucinogen that has been the subject of scientific research for several decades. It is a useful tool for investigating the role of the serotonin 5-HT2A receptor in various physiological and pathological processes. DMMDA-2 produces profound changes in perception, mood, and thought processes, and has potential therapeutic applications in the treatment of mental health disorders. However, its psychoactive properties also make it difficult to use in certain types of experiments. Further research is needed to fully understand the mechanism of action of DMMDA-2 and other hallucinogens, as well as their effects on the brain and body.
Synthesemethoden
DMMDA-2 is synthesized by reacting 3,4-methylenedioxyphenylacetone with nitroethane, followed by reduction with sodium borohydride. The resulting product is then reacted with 4-methoxyphenylhydrazine and acetic anhydride to form DMMDA-2. The synthesis of DMMDA-2 is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DMMDA-2 has been the subject of scientific research for several decades. It is commonly used in studies that aim to understand the mechanism of action of hallucinogens and their effects on the brain. DMMDA-2 has been shown to produce profound changes in perception, mood, and thought processes. It has also been used in studies that investigate the potential therapeutic applications of hallucinogens in the treatment of mental health disorders such as depression and anxiety.
Eigenschaften
Molekularformel |
C26H26N2O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-(2,5-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-(4-methylphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O5/c1-17-5-7-18(8-6-17)25-26(30)27(22-15-21(32-3)13-14-23(22)33-4)16-24(29)28(25)19-9-11-20(31-2)12-10-19/h5-15,25H,16H2,1-4H3 |
InChI-Schlüssel |
BSPWIHUAQDAMGF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)OC)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=CC(=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


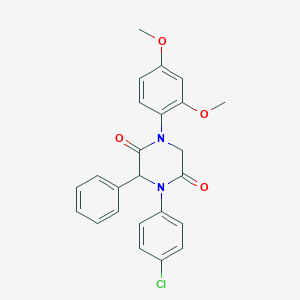
![1-(2,3-dimethylphenyl)-4-(2-fluorophenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242482.png)
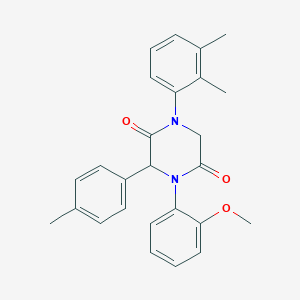

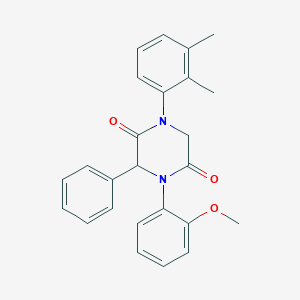
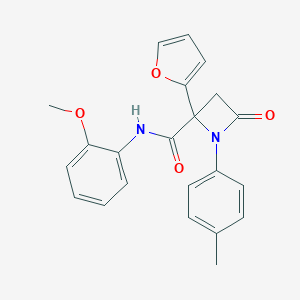
![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242491.png)
![1-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242494.png)
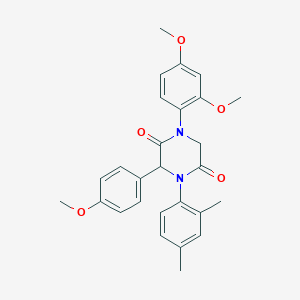
![1-(2,5-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenyl)-2,5-piperazinedione](/img/structure/B242497.png)
![3-[4-(Dimethylamino)phenyl]-4-(3,4-dimethylphenyl)-1-(2-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242501.png)

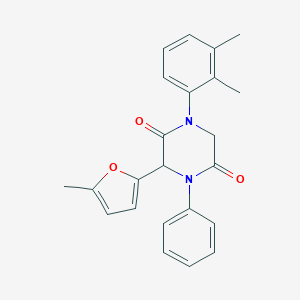
![1-(2,4-dimethoxyphenyl)-4-(4-methylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242505.png)
